

3-Bromo-N-ethylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-N-ethylaniline

Cat. No.: B1343028

[Get Quote](#)

Technical Guide: 3-Bromo-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Bromo-N-ethylaniline**, a halogenated aromatic amine of interest in synthetic and medicinal chemistry.

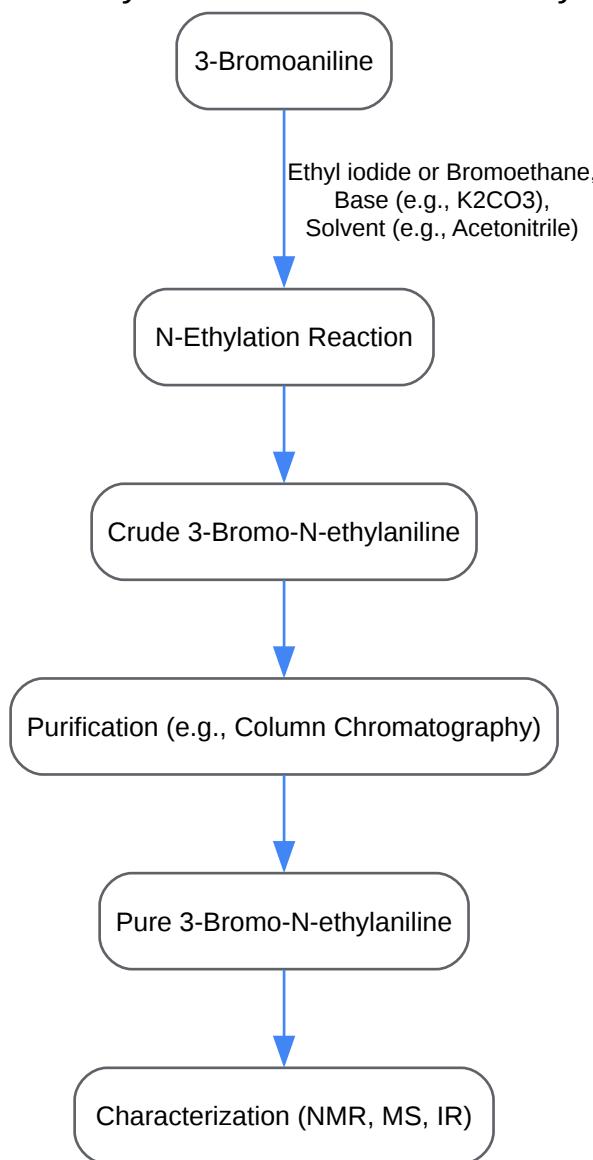
Core Compound Information

CAS Number: 398151-69-4[\[1\]](#)

Molecular Formula: C₈H₁₀BrN[\[2\]](#)

Molecular Weight: 200.08 g/mol [\[2\]](#)

Physicochemical Data


Property	Value	Source
IUPAC Name	3-bromo-N-ethylaniline	PubChem[2]
SMILES	CCNC1=CC(=CC=C1)Br	PubChem[2]
InChI	InChI=1S/C8H10BrN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3	PubChem[2]
Appearance	Expected to be a liquid or low-melting solid	General Knowledge
Solubility	Expected to be soluble in organic solvents	General Knowledge

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of **3-Bromo-N-ethylaniline** are not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from general organic chemistry principles and established methods for analogous compounds. A common approach involves the N-alkylation of 3-bromoaniline.

Illustrative Synthesis Workflow

Illustrative Synthesis of 3-Bromo-N-ethylaniline

[Click to download full resolution via product page](#)

Caption: A potential workflow for the synthesis and purification of **3-Bromo-N-ethylaniline**.

Experimental Protocol: N-Ethylation of 3-Bromoaniline (Illustrative)

Objective: To synthesize **3-Bromo-N-ethylaniline** via N-alkylation of 3-bromoaniline.

Materials:

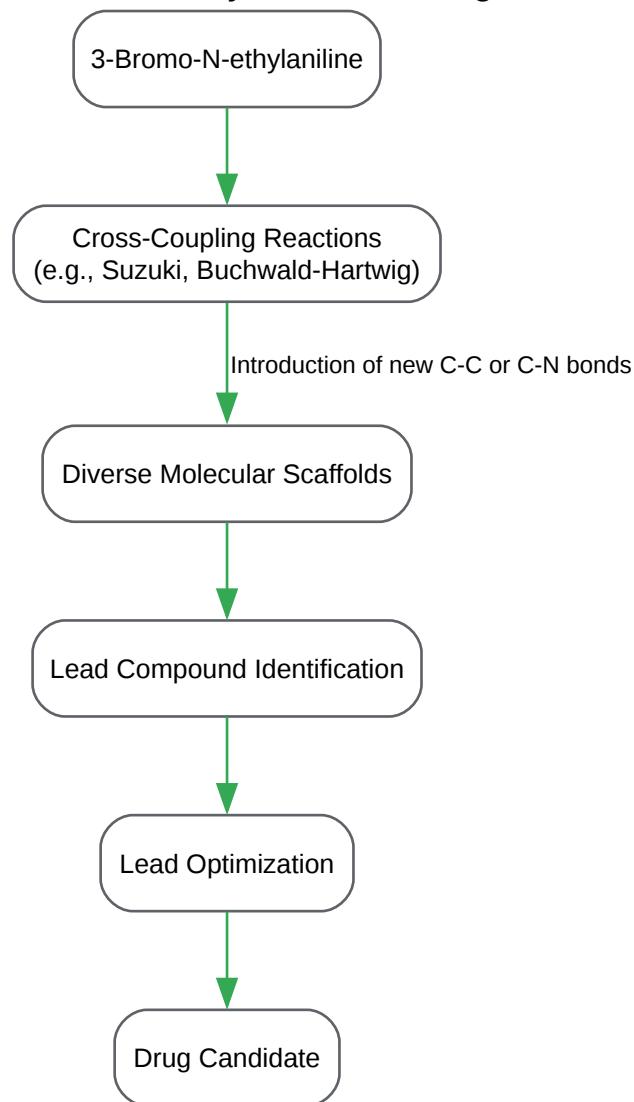
- 3-Bromoaniline
- Ethyl iodide
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of 3-bromoaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
- Add ethyl iodide (1.2 eq) dropwise to the stirring mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **3-Bromo-N-ethylaniline**.

Characterization

The structure and purity of the synthesized **3-Bromo-N-ethylaniline** would be confirmed using standard analytical techniques:


- ^1H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons. Expected signals would correspond to the ethyl group protons and the aromatic protons.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch (if secondary amine is present as an impurity) and C-N bonds.

Potential Applications in Drug Development

Halogenated anilines are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom serves as a versatile handle for various cross-coupling reactions.

Role in Medicinal Chemistry

3-Bromo-N-ethylaniline in Drug Discovery

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-chloro-N-ethylaniline [benchchem.com]
- To cite this document: BenchChem. [3-Bromo-N-ethylaniline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1343028#3-bromo-n-ethylaniline-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com